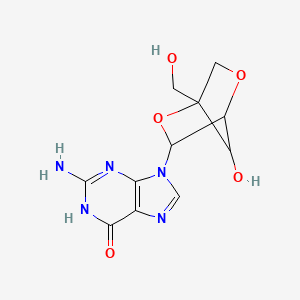
1-(2'-O-4-C-Methylene-b-D-ribofuranosyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylene bridge connecting the 2’-O and 4’-C positions of the ribofuranosyl moiety, resulting in a locked nucleic acid configuration. This structural modification enhances the stability and binding affinity of the nucleoside, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups, formation of the methylene bridge, and subsequent coupling with guanine. The reaction conditions often involve the use of protecting groups such as acetyl or benzyl groups to selectively protect hydroxyl functionalities. The formation of the methylene bridge is achieved through cyclization reactions, often mediated by strong bases or acids.
Industrial Production Methods
Industrial production of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product. The industrial process may also incorporate continuous flow chemistry techniques to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, often facilitated by strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nucleoside, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanine derivatives.
科学研究应用
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions, gene expression, and molecular recognition processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays, biosensors, and other biotechnological applications.
作用机制
The mechanism of action of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine involves its incorporation into nucleic acids, where it enhances the stability and binding affinity of the nucleic acid strands. The methylene bridge locks the ribofuranosyl moiety in a specific conformation, reducing the flexibility of the nucleoside and increasing its resistance to enzymatic degradation. This results in improved hybridization properties and increased specificity in molecular recognition processes. The compound targets nucleic acid sequences and pathways involved in gene expression and regulation.
相似化合物的比较
1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine is unique compared to other nucleoside analogs due to its locked nucleic acid configuration. Similar compounds include:
2’-O-Methylguanosine: Lacks the methylene bridge, resulting in lower stability and binding affinity.
2’-Fluoro-2’-deoxyguanosine: Contains a fluorine atom at the 2’ position, offering different stability and binding properties.
Locked Nucleic Acid (LNA) Guanosine: Similar in structure but may have different modifications at other positions.
The uniqueness of 1-(2’-O-4-C-Methylene-b-D-ribofuranosyl)guanine lies in its enhanced stability and binding affinity, making it a valuable tool in various scientific and medical applications.
属性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC 名称 |
2-amino-9-[7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O5/c12-10-14-7-4(8(19)15-10)13-3-16(7)9-5-6(18)11(1-17,21-9)2-20-5/h3,5-6,9,17-18H,1-2H2,(H3,12,14,15,19) |
InChI 键 |
OZVMOEUWPMYRQU-UHFFFAOYSA-N |
规范 SMILES |
C1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















